Cas no 941889-32-3 (N-3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl-2-(naphthalen-1-yl)acetamide)

N-3-メチル-4-(2-オキソピロリジン-1-イル)フェニル-2-(ナフタレン-1-イル)アセタミドは、高度に特異的な構造を有する有機化合物です。この化合物は、ナフタレン基とピロリジノン基を併せ持つことで、優れた分子認識能と安定性を示します。特に、医薬品中間体としての応用が期待されており、標的タンパク質との選択的相互作用が可能です。結晶性が良好で精製工程が簡便であることから、研究用途での取り扱い性に優れています。また、π電子系を豊富に含む構造特性により、蛍光プローブや機能性材料への転用も検討されています。熱安定性に優れ、保管条件に対する耐性も高いことが特徴です。

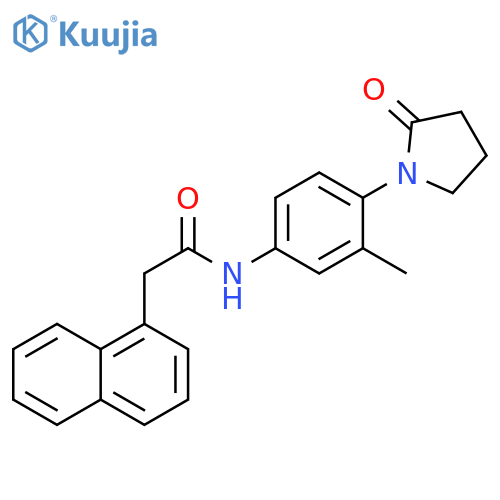

941889-32-3 structure

商品名:N-3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl-2-(naphthalen-1-yl)acetamide

CAS番号:941889-32-3

MF:C23H22N2O2

メガワット:358.432985782623

CID:5505870

N-3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl-2-(naphthalen-1-yl)acetamide 化学的及び物理的性質

名前と識別子

-

- N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]-2-naphthalen-1-ylacetamide

- N-3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl-2-(naphthalen-1-yl)acetamide

-

- インチ: 1S/C23H22N2O2/c1-16-14-19(11-12-21(16)25-13-5-10-23(25)27)24-22(26)15-18-8-4-7-17-6-2-3-9-20(17)18/h2-4,6-9,11-12,14H,5,10,13,15H2,1H3,(H,24,26)

- InChIKey: PPTOWTOWLBMEDZ-UHFFFAOYSA-N

- ほほえんだ: C1(CC(NC2=CC=C(N3CCCC3=O)C(C)=C2)=O)=C2C(C=CC=C2)=CC=C1

N-3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl-2-(naphthalen-1-yl)acetamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F2783-0190-10mg |

N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]-2-(naphthalen-1-yl)acetamide |

941889-32-3 | 90%+ | 10mg |

$79.0 | 2023-11-21 | |

| Life Chemicals | F2783-0190-20μmol |

N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]-2-(naphthalen-1-yl)acetamide |

941889-32-3 | 90%+ | 20μmol |

$79.0 | 2023-11-21 | |

| Life Chemicals | F2783-0190-5μmol |

N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]-2-(naphthalen-1-yl)acetamide |

941889-32-3 | 90%+ | 5μmol |

$63.0 | 2023-11-21 | |

| Life Chemicals | F2783-0190-1mg |

N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]-2-(naphthalen-1-yl)acetamide |

941889-32-3 | 90%+ | 1mg |

$54.0 | 2023-11-21 | |

| Life Chemicals | F2783-0190-40mg |

N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]-2-(naphthalen-1-yl)acetamide |

941889-32-3 | 90%+ | 40mg |

$140.0 | 2023-11-21 | |

| Life Chemicals | F2783-0190-50mg |

N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]-2-(naphthalen-1-yl)acetamide |

941889-32-3 | 90%+ | 50mg |

$160.0 | 2023-11-21 | |

| Life Chemicals | F2783-0190-25mg |

N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]-2-(naphthalen-1-yl)acetamide |

941889-32-3 | 90%+ | 25mg |

$109.0 | 2023-11-21 | |

| Life Chemicals | F2783-0190-20mg |

N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]-2-(naphthalen-1-yl)acetamide |

941889-32-3 | 90%+ | 20mg |

$99.0 | 2023-11-21 | |

| Life Chemicals | F2783-0190-3mg |

N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]-2-(naphthalen-1-yl)acetamide |

941889-32-3 | 90%+ | 3mg |

$63.0 | 2023-11-21 | |

| Life Chemicals | F2783-0190-4mg |

N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]-2-(naphthalen-1-yl)acetamide |

941889-32-3 | 90%+ | 4mg |

$66.0 | 2023-11-21 |

N-3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl-2-(naphthalen-1-yl)acetamide 関連文献

-

Ziwei Li,Fan Yang,Di Wu,Yanhong Liu,Yang Gao,Haichen Lian,Hongxin Zhang,Zhibin Yin,Aiguo Wu,Leyong Zeng Nanoscale, 2020,12, 22173-22184

-

David Balcells,Christophe Raynaud,Robert H. Crabtree,Odile Eisenstein Chem. Commun., 2009, 1772-1774

-

Tomohiro Yasukawa,Hiroyuki Miyamura,Shū Kobayashi Chem. Sci., 2015,6, 6224-6229

-

B. Franke,J. S. Mylne,K. J. Rosengren Nat. Prod. Rep., 2018,35, 137-146

-

Marya Ahmed,Kazuhiko Ishihara,Ravin Narain Chem. Commun., 2014,50, 2943-2946

941889-32-3 (N-3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl-2-(naphthalen-1-yl)acetamide) 関連製品

- 2228533-93-3(4-amino-4-2-methoxy-3-(trifluoromethyl)phenylcyclohexan-1-ol)

- 1249683-43-9(1-(2-aminopropanoyl)piperidine-3-carboxylic acid)

- 2287274-76-2([4-Methyl-3-(trifluoromethyl)phenyl]hydrazine;dihydrochloride)

- 264193-19-3(3-(2-methylphenyl)pentan-3-ol)

- 1261976-43-5(3-Methoxy-5-(naphthalen-2-yl)benzoic acid)

- 493035-82-8((4-hydroxy-2-methylphenyl)boronic acid)

- 126712-05-8(1-bromo-2-(bromomethyl)-3-methoxybenzene)

- 5435-92-7(2-Chloro-4-phenylbenzonitrile)

- 2141326-51-2(4-(2,4-dimethyl-1H-imidazol-1-yl)thiophene-2-carbaldehyde)

- 946245-01-8(N-2-(2,3-dihydro-1H-indol-1-yl)-2-4-(dimethylamino)phenylethyl-2-fluorobenzene-1-sulfonamide)

推奨される供給者

Jinan Hanyu Chemical Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Joy Biotech Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jiangsu Xinsu New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jinta Yudi Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Senfeida Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量